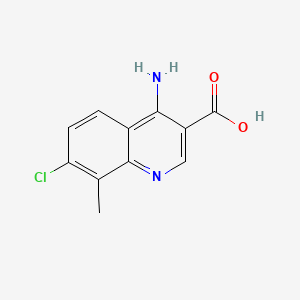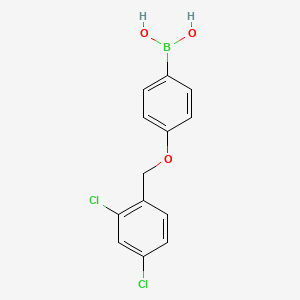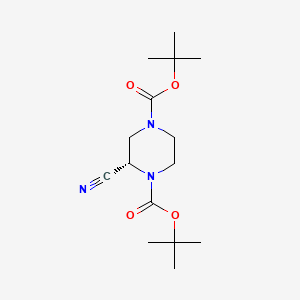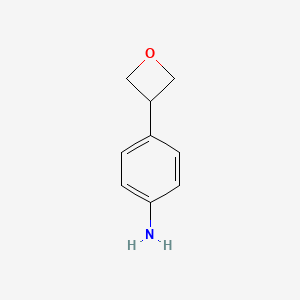
1,2,5-トリデゥテリオ-4-(トリデゥテリオメチル)イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated derivative of imidazole, a five-membered heterocyclic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
科学的研究の応用
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetic isotope effects.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved pharmacokinetics and reduced toxicity.
Industry: It is used in the development of advanced materials and as a tracer in environmental studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole typically involves the deuteration of imidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of imidazole derivatives .
Industrial Production Methods: Industrial production of deuterated compounds often employs large-scale catalytic exchange reactions. The process involves the use of deuterium gas and catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium. This method ensures high yields and purity of the deuterated product .
化学反応の分析
Types of Reactions: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include deuterated imidazole derivatives, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
作用機序
The mechanism of action of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole involves its interaction with molecular targets and pathways similar to those of non-deuterated imidazole. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. Deuterium’s higher bond dissociation energy compared to hydrogen can lead to altered reaction kinetics and metabolic stability.
類似化合物との比較
Imidazole: The non-deuterated parent compound.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Dimethylimidazole: A dimethyl-substituted derivative.
Uniqueness: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is unique due to the presence of deuterium atoms, which impart distinct chemical and physical properties. These properties can lead to improved stability, altered reaction kinetics, and potential therapeutic benefits compared to non-deuterated analogs.
特性
IUPAC Name |
1,2,5-trideuterio-4-(trideuteriomethyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)
![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)




![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)



